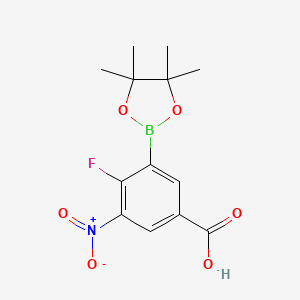

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS RN: 2377609-20-4) is a boronic acid ester derivative featuring a benzoic acid core substituted with fluorine (at position 4), nitro (position 3), and a tetramethyl dioxaborolane ring (position 5). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . Commercial samples are available at high purity (96–97%), as noted in supplier catalogs .

Properties

IUPAC Name |

4-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO6/c1-12(2)13(3,4)22-14(21-12)8-5-7(11(17)18)6-9(10(8)15)16(19)20/h5-6H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAJGXSZZZHGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The boronic acid ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with palladium on carbon.

Coupling: Palladium acetate, potassium carbonate, and a suitable aryl halide in a solvent like toluene.

Major Products

Substitution: Various substituted benzoic acids.

Reduction: 4-Fluoro-3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Coupling: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine and nitro groups in the structure of 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid enhances its biological activity. Fluorinated compounds are known for their improved metabolic stability and bioavailability. This compound has been investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and bacterial infections .

Materials Science

In materials science, this compound serves as a precursor for the synthesis of functionalized polymers and nanomaterials. Its unique chemical structure allows for the modification of polymer properties, enabling applications in sensors and optoelectronic devices. The presence of boron enhances the material's electronic properties, making it suitable for applications in organic electronics .

Fluorine Chemistry

The fluorine atom in the compound plays a crucial role in enhancing its reactivity in nucleophilic substitution reactions. This property is exploited in the development of new fluorinated compounds that can be used as tracers or imaging agents in medical diagnostics .

Case Study 1: Synthesis and Application in Drug Development

A study published by MDPI highlighted the efficient synthesis of N-succinimidyl derivatives using 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid as a key intermediate. The resulting compounds exhibited promising activity against specific cancer cell lines, demonstrating the potential of this compound in drug discovery .

Case Study 2: Use in Polymer Synthesis

Research conducted on the use of this compound in polymer chemistry revealed that introducing boron-containing units into polymer backbones significantly improved thermal stability and mechanical properties. The resultant polymers showed enhanced performance in applications such as flexible electronics and coatings .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, this section compares the target compound with structurally related boronic acid derivatives. Key differences in substituent patterns, electronic effects, and functional group compatibility are highlighted.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Reactivity: The nitro group in the target compound (position 3) significantly enhances the electrophilicity of the adjacent boronate, facilitating oxidative addition in palladium-catalyzed couplings . In contrast, methyl-substituted analogs (e.g., 2-methyl-5-dioxaborolane benzoic acid) exhibit diminished reactivity due to electron-donating effects . Fluorine (position 4) contributes to both electronic activation and metabolic stability, a feature absent in non-halogenated analogs like 4-dioxaborolane benzoic acid .

Functional Group Compatibility :

- The carboxylic acid moiety in the target compound allows for further derivatization (e.g., amide formation) or coordination to metal catalysts. Methyl esters (e.g., ) or aniline derivatives () lack this versatility .

- Nitro-to-amine reduction : The nitro group in the target compound can be selectively reduced to an amine, enabling post-functionalization—a pathway unavailable in trifluoromethyl- or methyl-substituted analogs .

Physical Properties :

- Melting points for dioxaborolane-containing benzoic acids range widely. For example, 4-(dioxaborolane)benzoic acid melts at 227–232°C , while the target compound’s asymmetric substitution likely lowers its melting point due to reduced crystallinity.

Synthetic Utility: The target compound’s combination of electron-withdrawing groups (-F, -NO₂) and boronate positioning makes it superior for coupling with electron-rich aryl halides. In contrast, pyridine-based boronic esters (e.g., 5-dioxaborolane-2-trifluoromethylpyridine) are more suited for heterocyclic couplings .

Biological Activity

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Name : 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- CAS Number : 2377609-20-4

- Molecular Formula : C13H15BFNO6

- Molecular Weight : 311.07 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an inhibitor in various biochemical pathways. Research indicates that it may play a role in modulating enzyme activity and influencing cellular signaling pathways.

The compound's mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cellular proliferation and survival. The presence of the nitro group and the boron-containing moiety suggests that it may interact with nucleophiles in the active sites of target enzymes.

Case Study 1: Enzyme Inhibition

A study investigated the effects of 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid on topoisomerase II, an enzyme involved in DNA replication and repair. The results demonstrated that the compound significantly inhibited topoisomerase II activity in vitro, suggesting potential applications in cancer therapy where topoisomerase inhibitors are used as chemotherapeutics .

Case Study 2: Antiproliferative Effects

In another research effort, the antiproliferative effects of this compound were tested on various cancer cell lines. The findings revealed that it exhibited dose-dependent cytotoxicity against several types of cancer cells, indicating its potential as an anticancer agent . The mechanism was linked to apoptosis induction and cell cycle arrest.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 2377609-20-4 |

| Molecular Formula | C13H15BFNO6 |

| Molecular Weight | 311.07 g/mol |

| Solubility | Soluble in DMSO |

| pKa | Not determined |

Toxicity and Safety Profile

Preliminary toxicity assessments have indicated that while the compound shows promising biological activity, it also presents some safety concerns. In vitro assays have reported skin irritation and eye irritation at higher concentrations . Further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

- Methodology : Begin with a benzoic acid derivative functionalized with a boronic ester (e.g., 3- or 4-substituted analogs in and ). Introduce fluorine via electrophilic fluorination or halogen exchange, followed by nitration at the meta-position relative to the boronic ester. Use Suzuki-Miyaura coupling for boronate installation if starting from a halogenated precursor. Purify via recrystallization (mp data in and guide solvent selection). Confirm purity via HPLC or GC (>95% as in ) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Assign aromatic protons and carbons, noting deshielding effects from electron-withdrawing groups (-NO₂, -F).

- ¹⁹F NMR : Identify fluorine environment (δ ~ -110 to -120 ppm for aromatic -F).

- ¹¹B NMR : Confirm boronic ester integrity (δ ~ 30-35 ppm for dioxaborolanes).

- IR : Detect carboxylic acid (-COOH, ~1700 cm⁻¹) and nitro (-NO₂, ~1520, 1350 cm⁻¹) groups.

- X-ray crystallography (if crystalline): Resolve spatial arrangement (as in for fluorinated benzoxaboroles) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration/fluorination be addressed?

- Methodology : Use directing groups (e.g., -Bpin in ) to control nitration/fluorination positions. For meta-substitution, ensure steric and electronic compatibility. Computational modeling (DFT) predicts reactive sites. Validate via isotopic labeling (¹⁵N/¹⁸O) or comparative synthesis (’s fluorinated analogs) .

Q. What stability issues arise from the boronic ester under varying pH?

- Methodology : Test hydrolytic stability by incubating the compound in buffers (pH 1–13). Monitor via ¹¹B NMR for boronic acid formation (δ ~ 10-15 ppm). Stabilize with Lewis bases (e.g., pyridine) or inert atmospheres during reactions. highlights dioxaborolane sensitivity to moisture .

Q. How to reconcile discrepancies in reported melting points or spectral data?

- Methodology : Compare synthetic routes (e.g., Kanto Reagents’ mp 206–211°C vs. other sources in ). Variations arise from polymorphs, impurities, or hydration. Use differential scanning calorimetry (DSC) and TGA to assess thermal behavior. Cross-reference with EPA DSSTox or CAS data () for validation .

Q. What are potential applications in drug discovery or materials science?

- Methodology :

- Drug Design : Utilize the boronic ester for protease inhibition (boron’s electrophilicity) or as a PET tracer (¹⁸F analogs, per ’s benzoxaboroles).

- Materials : Exploit fluorinated aromatic rings for hydrophobic coatings (thermal stability in ) or as monomers in fluoropolymers.

- Validate via in vitro assays (e.g., kinase inhibition) or material stress tests (TGA/DSC) .

Data Contradiction Analysis

- Example : Conflicting solubility reports ( vs. 17).

- Resolution : Test solubility in DMSO, THF, and aqueous buffers. Note that nitro and carboxylic acid groups reduce solubility in apolar solvents. Use Hansen solubility parameters for predictive analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.